4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with acetamido and chlorophenoxy substituents, which contribute to its diverse chemical properties and biological activities.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide on various types of cells and cellular processes are still being explored. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride.
Amidation Reaction: The 4-chlorophenoxyacetyl chloride is then reacted with ethylenediamine to produce N-(2-(4-chlorophenoxy)acetamido)ethylamine.
Final Amidation: The final step involves the reaction of N-(2-(4-chlorophenoxy)acetamido)ethylamine with 4-acetamidobenzoic acid to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s acetamido and chlorophenoxy groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or inhibiting enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
Uniqueness
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide is unique due to its specific combination of acetamido and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-acetamido-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-13(24)23-16-6-2-14(3-7-16)19(26)22-11-10-21-18(25)12-27-17-8-4-15(20)5-9-17/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYASJGJJVJWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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